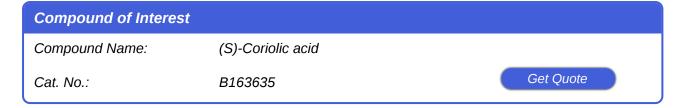


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(S)-Coriolic Acid in Cellular Signaling: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Coriolic acid, systematically known as 13-(S)-Hydroxy-9Z, 11E-octadecadienoic acid [13(S)-HODE], is an oxygenated metabolite of the essential polyunsaturated fatty acid, linoleic acid. Emerging research has identified **(S)-Coriolic acid** as a bioactive lipid mediator involved in diverse cellular signaling pathways, with significant implications for cancer biology, particularly in the context of cancer stem cells (CSCs). This technical guide provides an indepth overview of the known functions of **(S)-Coriolic acid** in cellular signaling, with a focus on its role in suppressing breast cancer stem cells (BCSCs). The information presented herein is compiled from peer-reviewed studies to support further research and drug development efforts targeting these pathways.

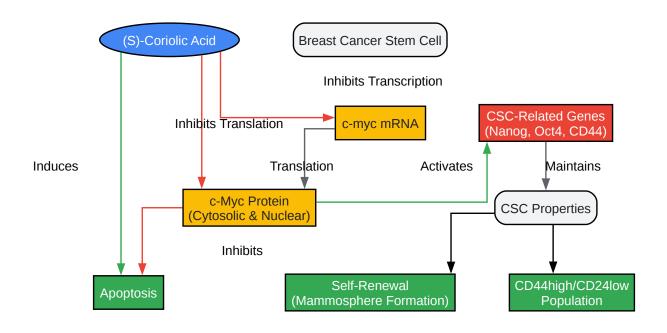
Core Signaling Pathway: Regulation of c-Myc in Breast Cancer Stem Cells

The primary characterized signaling function of **(S)-Coriolic acid** is its ability to suppress the stemness of breast cancer cells through the downregulation of the proto-oncogene c-Myc.[1] c-Myc is a critical transcription factor that governs a wide array of cellular processes, including proliferation, growth, and apoptosis, and is a known survival factor for cancer stem cells.[1][2]



(S)-Coriolic acid has been shown to decrease both the transcriptional and translational levels of c-Myc in BCSCs.[1] This reduction in c-Myc protein levels occurs in both the cytoplasm and the nucleus, leading to a cascade of downstream effects that ultimately inhibit the characteristics of breast cancer stem cells.[3] The proposed mechanism involves the inhibition of mammosphere formation, a key indicator of self-renewal capacity, and the induction of apoptosis.[1] Furthermore, (S)-Coriolic acid treatment leads to a reduction in the subpopulation of CD44high/CD24low cells, a well-established phenotype for BCSCs, and diminishes the expression of genes associated with cancer stem cells, such as Nanog, Oct4, and CD44.[1]

Signaling Pathway Diagram



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Figure 1: (S)-Coriolic acid signaling pathway in breast cancer stem cells.

Other Reported Signaling Functions

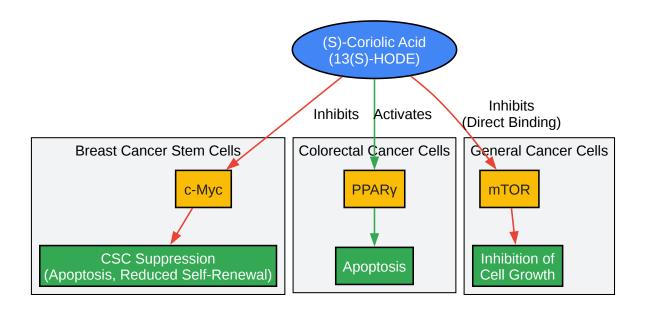


Beyond the well-defined c-Myc pathway, studies on 13(S)-HODE have implicated its involvement in other signaling networks:

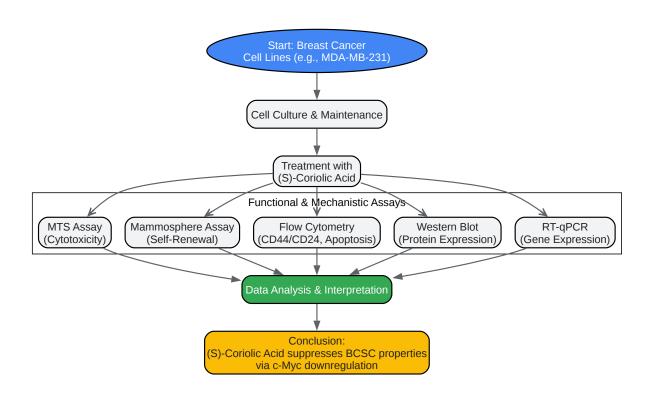
- PPARy Signaling: In non-differentiated Caco-2 colorectal cancer cells, 13(S)-HODE has been shown to act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARy).[4] Activation of PPARy by 13(S)-HODE leads to decreased cell growth and induction of apoptosis, suggesting a tumor-suppressive role in this context.[4]
- mTOR Inhibition: Recent findings indicate that 13(S)-HODE can directly bind to the catalytic ATP-binding domain of the mechanistic target of rapamycin (mTOR).[5] This interaction competitively inhibits mTOR's kinase activity, leading to reduced mTOR signaling. As mTOR is a central regulator of cell growth and proliferation, this inhibition by 13(S)-HODE contributes to its anti-cancer effects.[5]

Cross-Pathway Interaction Diagram









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